molecular formula C10H9Cl2NO2 B3163532 5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one CAS No. 884305-06-0

5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one

Cat. No. B3163532
M. Wt: 246.09 g/mol
InChI Key: FUMREGYTKNNZGM-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Overview of Indole Synthesis

The chemical structure of 5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one falls within the broader category of indole compounds, which are significant for their applications in organic synthesis and pharmaceutical research. Indole synthesis has been a critical area of study due to the diverse pharmacological and biological activities associated with indole derivatives. A comprehensive review by Taber and Tirunahari (2011) outlines the framework for classifying all indole syntheses, highlighting the importance of indole alkaloids ranging from lysergic acid to vincristine, which have inspired organic chemists for over a century. This classification system is essential for understanding the synthesis strategies of indole compounds, including the one , enabling researchers to place new synthetic approaches within a universally understood system (Taber & Tirunahari, 2011).

Applications in Organic Synthesis and Pharmacology

The synthesis and functionalization of indole derivatives, including 5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one, play a crucial role in the development of new pharmaceuticals and materials. Research by Fan et al. (2019) on 5-Hydroxymethylfurfural (HMF) in organic synthesis illustrates the use of biomass-derived chemicals for producing value-added chemicals, materials, and biofuels. This study underscores the potential for using indole derivatives in fine chemical synthesis, demonstrating the versatility of these compounds in incorporating renewable carbon sources into final products (Fan et al., 2019).

Bioactive Properties and Therapeutic Applications

Indole compounds are known for their bioactive properties, which include anticancer, antibacterial, antiviral, and anti-inflammatory activities. The pharmacokinetic profiles of indole-based compounds such as brucine, mitragynine, and vindoline have been reviewed, highlighting their promising pharmacological activities. This review by Omar et al. (2021) suggests that indole alkaloids derived from plants possess a wide range of pharmacological activities, making them potential candidates for the development of new therapeutic agents (Omar et al., 2021).

Safety And Hazards

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properties

IUPAC Name

6-chloro-5-(2-chloro-1-hydroxyethyl)-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO2/c11-4-9(14)6-1-5-2-10(15)13-8(5)3-7(6)12/h1,3,9,14H,2,4H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMREGYTKNNZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2NC1=O)Cl)C(CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one

Synthesis routes and methods

Procedure details

A reactor is loaded with 200 g (0.82 mol) of 6-chloro-5-(2-chloro-acetyl)-1,3-dihydro-indol-2-one, in 1 L of ethanol. The reaction mixture is added with 15.5 g (0.41 mol) of sodium borohydride in portions, under strong stirring, at room temperature. The temperature is kept at 15-20° C. during the addition, after that the mixture is left under stirring for about 15 h at room temperature. The mixture is then added with 250 ml of glacial acetic acid and refluxed (approx. 85° C.) for 1 hr 30 min, then 200 ml of acetic acid are added and the mixture is refluxed a further 30 min, then cooled to 20° C. The suspension is filtered and washed with ethanol and heptane. The solid product is dried under vacuum at a temperature of 60° C., to obtain 177 g (88% molar yield).
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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